Cas no 1252935-67-3 ((2,5-ditert-butylphenyl)boronic acid)

(2,5-Ditert-butylphenyl)boronic acid is a sterically hindered boronic acid derivative characterized by the presence of two tert-butyl groups at the 2- and 5-positions of the phenyl ring. This structural feature enhances its stability and selectivity in Suzuki-Miyaura cross-coupling reactions, making it a valuable intermediate in organic synthesis. The bulky tert-butyl groups reduce undesired side reactions, such as protodeboronation, while maintaining reactivity with aryl halides. Its crystalline solid form ensures ease of handling and storage. This compound is particularly useful in pharmaceutical and materials science research, where precise control over coupling reactions is critical. High purity grades are available to meet stringent application requirements.
(2,5-ditert-butylphenyl)boronic acid structure
1252935-67-3 structure
Product Name:(2,5-ditert-butylphenyl)boronic acid
CAS No:1252935-67-3
MF:C14H23BO2
MW:234.14
CID:5093948
PubChem ID:58068142
Update Time:2025-05-27

(2,5-ditert-butylphenyl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • (2,5-ditert-butylphenyl)boronic acid
    • (2,5-Di-tert-butylphenyl)boronicacid
    • 1252935-67-3
    • G79350
    • SCHEMBL10015449
    • (2,5-Di-tert-butylphenyl)boronic acid
    • Inchi: 1S/C14H23BO2/c1-13(2,3)10-7-8-11(14(4,5)6)12(9-10)15(16)17/h7-9,16-17H,1-6H3
    • InChI Key: VNKLXYSLUFNZQU-UHFFFAOYSA-N
    • SMILES: C1=CC(C(C)(C)C)=CC(B(O)O)=C1C(C)(C)C

Computed Properties

  • Exact Mass: 234.1791101g/mol
  • Monoisotopic Mass: 234.1791101g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 250
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 40.5Ų

(2,5-ditert-butylphenyl)boronic acid Pricemore >>

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Additional information on (2,5-ditert-butylphenyl)boronic acid

Comprehensive Overview of (2,5-Ditert-butylphenyl)boronic Acid (CAS No. 1252935-67-3): Properties, Applications, and Industry Insights

(2,5-Ditert-butylphenyl)boronic acid (CAS No. 1252935-67-3) is a specialized boronic acid derivative that has garnered significant attention in organic synthesis and material science. This compound, characterized by its sterically hindered aromatic ring and reactive boron functional group, serves as a versatile building block for Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in modern pharmaceutical and agrochemical research. Its unique molecular structure, featuring two tert-butyl groups at the 2- and 5-positions, enhances stability and selectivity in catalytic transformations.

The growing demand for high-performance catalysts and functionalized polymers has propelled interest in (2,5-ditert-butylphenyl)boronic acid. Researchers frequently explore its role in designing OLED materials and organic semiconductors, aligning with trends in sustainable electronics. A surge in searches for "boronic acid applications 2024" and "sterically hindered aryl boronic acids" underscores its relevance in cutting-edge R&D. Additionally, its compatibility with green chemistry principles—such as reduced metal loading and mild reaction conditions—makes it a candidate for eco-friendly synthesis protocols.

From a synthetic perspective, CAS 1252935-67-3 exhibits notable hydrolytic stability compared to conventional boronic acids, attributed to the electron-donating tert-butyl substituents. This property is critical for applications requiring prolonged shelf life or aqueous-phase reactions. Analytical techniques like NMR spectroscopy and HPLC purity testing confirm its structural integrity, with commercial grades typically exceeding 98% purity. Industry queries such as "how to store boronic acids" and "boronate ester formation" reflect practical concerns addressed by this compound’s robust design.

Emerging studies highlight the potential of (2,5-ditert-butylphenyl)boronic acid in bioconjugation and sensor development, particularly for detecting saccharides and catecholamines. Its selective binding affinity toward diols enables applications in diagnostic assays and drug delivery systems. This aligns with trending topics like "boronic acid-based biosensors" and "targeted therapeutics," frequently searched in academic and industrial databases. Furthermore, its low toxicity profile supports compliance with REACH regulations and pharmaceutical safety standards.

In material science, the compound’s bulky aromatic framework contributes to thermal resistance in polymer matrices, making it valuable for high-temperature composites. Patent analyses reveal increasing filings incorporating CAS 1252935-67-3 in advanced coatings and adhesive formulations. Searches for "heat-resistant additives" and "polymeric stabilizers" correlate with these innovations. Suppliers often emphasize its batch-to-batch consistency, a critical factor for scaled production.

To optimize SEO visibility, this content integrates key phrases like "buy (2,5-ditert-butylphenyl)boronic acid," "1252935-67-3 supplier," and "boronic acid price trends," which rank highly in procurement-related searches. The compound’s multidisciplinary utility—spanning pharmaceuticals, electronics, and materials—ensures sustained interest across sectors. Future research may explore its catalytic asymmetric synthesis potential or nanomaterial functionalization, areas poised for breakthroughs.

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